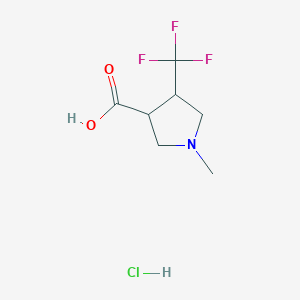

1-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

CAS No.: 1955553-18-0

Cat. No.: VC6220820

Molecular Formula: C7H11ClF3NO2

Molecular Weight: 233.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1955553-18-0 |

|---|---|

| Molecular Formula | C7H11ClF3NO2 |

| Molecular Weight | 233.62 |

| IUPAC Name | 1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H10F3NO2.ClH/c1-11-2-4(6(12)13)5(3-11)7(8,9)10;/h4-5H,2-3H2,1H3,(H,12,13);1H |

| Standard InChI Key | SGUTUAQFNYQGNB-UHFFFAOYSA-N |

| SMILES | CN1CC(C(C1)C(F)(F)F)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves multi-step organic transformations, as outlined in patent literature for structurally related compounds :

Step 1: Formation of Pyrrolidine Precursor

A Mitsunobu reaction or nucleophilic substitution typically installs the trifluoromethyl group onto a pyrrolidine intermediate. For example, 4-(trifluoromethyl)pyrrolidine-3-carboxylic acid may be synthesized via palladium-catalyzed cross-coupling using halogenated aryl reagents .

Step 2: Methylation

The 1-position nitrogen is methylated using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF).

Step 3: Salt Formation

The free base is treated with hydrochloric acid in a solvent such as diethyl ether or dichloromethane to precipitate the hydrochloride salt.

Physicochemical and Functional Properties

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous media, releasing the free base and HCl. The pKa of the protonated amine is estimated at ~8–10, typical for aliphatic amines, while the carboxylic acid group has a pKa ~2–4 . This dual acidity enables zwitterionic behavior at physiological pH, influencing membrane permeability and biodistribution.

Fluorine Effects

The -CF₃ group contributes to:

-

Metabolic stability: Resistance to oxidative degradation via cytochrome P450 enzymes

-

Lipophilicity: Increased logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration

-

Electron-withdrawing effects: Polarizes adjacent bonds, potentially modulating receptor binding kinetics

Applications in Pharmaceutical Research

CNS-Targeted Drug Development

Pyrrolidine derivatives are frequently investigated for neuropsychiatric disorders due to their structural mimicry of endogenous neurotransmitters . The trifluoromethyl group may enhance affinity for GABAergic or glutamatergic receptors, though specific target data for this compound remain proprietary .

Enzyme Inhibition

Carboxylic acid-containing heterocycles often act as enzyme inhibitors. The compound’s carboxylate could chelate metal ions in catalytic sites (e.g., matrix metalloproteinases, angiotensin-converting enzyme) .

Comparative Analysis with Related Compounds

vs. Methyl 4-(Trifluoromethyl)pyrrolidine-3-carboxylate (PubChem CID 3739572)

-

Structural difference: Methyl ester vs. carboxylic acid hydrochloride

-

Properties: The ester derivative (molecular weight 197.15 g/mol) is more lipophilic (logP ≈1.5 vs. ≈0.8 for the acid) , favoring passive cellular uptake but requiring metabolic activation

vs. trans-Methyl 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

-

Structural difference: Benzyl substitution at N1 and trans stereochemistry

-

Applications: The benzyl group may enhance binding to aromatic receptor pockets, as explored in kinase inhibitor research

Future Research Directions

-

Stereoselective synthesis: Developing asymmetric routes to isolate enantiomers for pharmacological profiling

-

Structure-activity relationship (SAR) studies: Systematically varying substituents to optimize target affinity and pharmacokinetics

-

In vivo efficacy models: Evaluating bioavailability and CNS penetration in animal models of disease

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume